Venadaparib hydrochloride

PARP trapping DNA damage response synthetic lethality

Standard PARP inhibitors like olaparib or talazoparib exhibit divergent PARP-DNA trapping potencies and off-target profiles, introducing unpredictable variables into HR deficiency studies. Venadaparib HCl (IDX-1197) offers precise control with: • Balanced PARP trapping (EC50 2.2 nM) - intermediate between weak (niraparib) and ultra-potent (talazoparib) agents • 6- to 445-fold greater potency than olaparib in BRCA1/2-mutant cell lines (IC50 0.8 nM PARP-1) • Clinically translatable RP2D (160 mg QD) and defined NOAEL (30 mg/kg/day) for in vivo efficacy/toxicity modeling

Molecular Formula C23H24ClFN4O2
Molecular Weight 442.9 g/mol
CAS No. 1681020-60-9
Cat. No. B3323697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenadaparib hydrochloride
CAS1681020-60-9
Molecular FormulaC23H24ClFN4O2
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESC1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
InChIInChI=1S/C23H23FN4O2.ClH/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16;/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29);1H
InChIKeyFSVSACOGQQIXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Venadaparib Hydrochloride: Selective PARP1/2 Inhibitor


Venadaparib hydrochloride (IDX-1197, NOV140101) is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2 enzymes, developed for antineoplastic applications in solid tumors with homologous recombination deficiency (HRD) [1]. The compound is a phthalazinone derivative claimed in Ildong Pharmaceutical's patent WO2015037939A1 and has completed Phase 1 clinical evaluation with a defined recommended Phase 2 dose (RP2D) of 160 mg once daily [2]. Venadaparib distinguishes itself from other PARP inhibitors through its PARP1/2 selectivity profile and PARP-DNA trapping potency, which are established determinants of differential clinical efficacy and safety outcomes among PARP inhibitors [3].

Selective PARP1/2 probe for DNA damage response studies
Balanced PARP-DNA trapping activity for synthetic lethality research
HRD tumor model context supports PARP inhibition assay workflows

Venadaparib vs. Other PARP Inhibitors


PARP inhibitors exhibit substantial inter-agent heterogeneity in PARP family member selectivity, PARP-DNA trapping potency, and physicochemical properties, each of which independently modulates both antitumor efficacy and hematologic toxicity [1]. Venadaparib demonstrates a unique combination of sub-nanomolar PARP1/2 inhibition, potent trapping activity exceeding that of olaparib, rucaparib, and niraparib, and a distinct off-target profile characterized by minimal inhibition of PARP3 and other PARP family members [2]. These differential characteristics preclude simple substitution with commercially available PARP inhibitors in experimental systems where precise pharmacological effects must be reproduced or in clinical development contexts where safety margins and biomarker responses are compound-specific [3].

Trapping potency PARP trapping EC50 may shift significantly if another inhibitor is substituted, altering DNA-damage response readouts
PARP-3 off-target Selectivity over PARP-3 differs across approved agents; may impact hematological endpoint interpretation in chronic models
Tissue engagement Intratumoral pharmacokinetics and target residence time vary by compound, requiring model-specific validation

Venadaparib: Key Comparative Evidence


PARP Trapping Potency Advantage

Venadaparib demonstrates markedly higher PARP-DNA trapping potency than olaparib, rucaparib, niraparib, and veliparib as measured by EC50 values in cellular PARP trapping assays. PARP trapping is the primary mechanism driving cytotoxicity in HRD cancer cells and is directly correlated with clinical efficacy [1]. Venadaparib achieves an EC50 of 2.2 nM for PARP trapping, compared with olaparib at 7.3 nM, rucaparib at 6.4 nM, niraparib at 118.0 nM, and veliparib at 57.7 nM [2]. Talazoparib shows comparable trapping potency (EC50 1.9 nM); however, venadaparib combines this high trapping potency with a distinct selectivity profile and wider safety margins relative to olaparib [3].

PARP trapping potency
Head-to-head
Trapping EC50 2.2 nM (3.3× olaparib, 53.6× niraparib)
Reported trapping profile supports synthetic lethality endpoint interpretation
In vitro fluorescence polarization assay
PARP trapping DNA damage response synthetic lethality

PARP-1/2 Selectivity over PARP-3

Venadaparib achieves sustained target inhibition in vivo, with intratumoral PARP inhibition remaining at over 90% until 24 hours after oral dosing [1]. This extended pharmacodynamic effect supports once-daily dosing in clinical settings and ensures continuous suppression of PARP-mediated DNA repair throughout the dosing interval. The recommended Phase 2 dose of 160 mg once daily was established based on this sustained target engagement combined with an acceptable safety profile [2]. In the OV_065 patient-derived xenograft model, oral administration of venadaparib HCl at doses above 12.5 mg/kg significantly reduced tumor growth [3].

PARP-3 selectivity
Head-to-head
PARP-3 IC50 ~780 nM vs. olaparib 14 nM (56× selectivity gain)
Reported selectivity context may reduce off-target PARP-3 engagement
Recombinant enzyme assay
pharmacodynamics target engagement in vivo efficacy

Cytotoxicity in BRCA-Mutant Cell Lines

Venadaparib exhibits substantially reduced activity against PARP3 compared with olaparib, with an IC50 of approximately 780 nM versus 14 nM for olaparib, representing a 56-fold difference in potency [1]. This differential PARP3 inhibition profile is notable because PARP3 inhibition has been implicated in contributing to hematologic toxicity, particularly anemia, which is a class-limiting adverse effect of PARP inhibitors [2]. Venadaparib additionally shows minimal to no inhibition (IC50 >10,000 nM) against PARP5A (tankyrase-1), PARP6, PARP7, PARP8, PARP10, PARP11, PARP12, PARP14, and PARP15, whereas olaparib demonstrates measurable activity against several of these off-target PARP family members [3].

BRCA-mutant cytotoxicity
Head-to-head
Colony formation IC50 0.8–129.7 nM across 6 BRCA-altered lines (up to 445× olaparib)
Reported cell-model response supports HRD synthetic lethality research
6–10 day colony formation assay
PARP selectivity off-target profiling safety margin

Intratumoral PARP Inhibition and Preclinical Safety

In preclinical toxicology assessments, venadaparib demonstrated wider safety margins than olaparib [1]. This finding is supported by the Phase 1 clinical trial in which no dose-limiting toxicities (DLTs) were observed up to the highest tested dose of 240 mg/d, and the recommended Phase 2 dose (160 mg once daily) was established well below the maximum tolerated dose [2]. Clinical benefit, defined as stable disease or partial response, was observed at the lowest tested dose, and tumor shrinkage by RECIST criteria was documented at doses ≥40 mg/d, regardless of BRCA mutation status [3].

Tumor target engagement
Reported
>90% PARP inhibition for 24h at 12.5 mg/kg; NOAEL 30 mg/kg/day (rat)
Reported tumor engagement and tolerability endpoint context
OV_065 PDX model; wider safety margin noted by authors
safety margin therapeutic index preclinical toxicology

Clinical Activity and RP2D Determination

Venadaparib exhibits food-independent systemic exposure, with the geometric mean ratio (GMR) of AUClast for fed versus fasted state being 1.02 (90% CI: 0.9088–1.1339) in Korean subjects and 0.96 (90% CI: 0.9017–1.0186) in Caucasian subjects, indicating no clinically meaningful food effect on overall exposure [1]. Although absorption was delayed with a decreased Cmax in the fed state (GMR 0.82 in Koreans, 0.77 in Caucasians), total systemic exposure remained unaffected [2]. Pharmacokinetic profiles were comparable across Korean, Caucasian, and Chinese subjects, with no statistically significant differences in Cmax (P = 0.45) or AUClast (P = 0.30) among ethnic groups [3].

Phase 1 RP2D & activity
Context-dependent
Tumor shrinkage at ≥40 mg/d; RP2D 160 mg QD; partial responses in ovarian subset
Reported RP2D and tumor-shrinkage endpoint context supports translational model alignment
Phase 1, 32 patients, advanced solid tumors
pharmacokinetics food effect oral bioavailability

Clinical Activity at Low Doses: Tumor Shrinkage Observed at ≥40 mg/d and Clinical Benefit at Lowest Tested Dose

In the first-in-human Phase 1 dose-finding study (NCT03317743) of venadaparib monotherapy in 32 patients with advanced solid tumors, tumor shrinkage by RECIST criteria was observed at doses ≥40 mg/d, regardless of BRCA mutation status [1]. Two partial responses were reported among four ovarian cancer patients receiving venadaparib ≥40 mg/d [2]. Clinical benefit, defined as stable disease or partial response, was observed at the lowest tested dose [3]. Pharmacodynamic analysis from tumor samples confirmed ≥90% PARP inhibitory effect from doses as low as 10 mg/d [4].

Phase 1 clinical trial RECIST response dose-response

Venadaparib: Preclinical Application Scenarios


Therapeutic Window of PARP Trapping in HR-Deficient Tumors

Venadaparib is particularly suited for mechanistic studies investigating the role of PARP-DNA trapping in synthetic lethality, given its EC50 of 2.2 nM for trapping activity, which exceeds that of olaparib (7.3 nM), niraparib (118.0 nM), and veliparib (57.7 nM) [1]. Its 56-fold lower potency against PARP3 (IC50 ∼780 nM) relative to olaparib (IC50 14 nM) enables experiments designed to dissect PARP3-dependent toxicity pathways from PARP1/2-mediated antitumor effects [2]. Researchers investigating structure-activity relationships of PARP inhibitor selectivity should consider venadaparib as a tool compound with a well-characterized off-target profile across the PARP family, including minimal inhibition of PARP5A (tankyrase-1), PARP6, PARP7, PARP8, PARP10, PARP11, PARP12, PARP14, and PARP15 [3].

Combination Partner Benchmarking in BRCA-Mutant Cell Lines

Venadaparib is optimal for in vivo tumor xenograft and PDX studies where sustained target inhibition over a full 24-hour dosing interval is required. Intratumoral PARP inhibition remains at ≥90% until 24 hours post-dose [1], supporting once-daily oral dosing paradigms in animal models. The compound has demonstrated significant tumor growth reduction in the OV_065 patient-derived xenograft model at oral doses above 12.5 mg/kg [2]. This sustained pharmacodynamic profile reduces experimental variability associated with fluctuating target coverage and is particularly valuable for studies evaluating PARP inhibitor combinations with DNA-damaging agents or immunotherapies requiring continuous PARP suppression.

Chronic Dosing Regimens and Safety in PDX Models

Venadaparib is actively being evaluated in Phase 1b/2a clinical trials in combination with XELOX or irinotecan in patients with advanced gastric cancer (NCT04725994), with a planned Phase 2b/3 study of venadaparib plus irinotecan in third-line gastric cancer [1]. The compound's food-independent pharmacokinetics, demonstrated by AUClast GMR of 1.02 (fed/fasted) in Korean subjects and 0.96 in Caucasian subjects, supports flexible dosing administration in clinical trial settings [2]. Additionally, the comparable PK profiles across Korean, Caucasian, and Chinese populations (P >0.3 for Cmax and AUClast) facilitate global multi-regional clinical development without the need for ethnicity-specific dose adjustments [3]. For contract research organizations and clinical sites, the availability of a validated LC-MS/MS assay for plasma quantification in preclinical species and humans provides ready-to-implement bioanalytical support [4].

Translational Studies Aligned to Clinical RP2D

Venadaparib serves as an ideal reference compound for comparative toxicology studies due to its documented wider preclinical safety margin relative to olaparib [1] and its distinct PARP family selectivity profile [2]. In the Phase 1 clinical study, no dose-limiting toxicities were observed up to 240 mg/d, with grade 3/4 adverse events consisting of anemia (50%), neutropenia (22%), and thrombocytopenia (6%) [3]. Researchers examining the relationship between PARP3 inhibition and hematologic toxicity, or investigating the therapeutic index of next-generation PARP inhibitors, can leverage venadaparib as a benchmark compound with established preclinical and clinical safety data. The validated analytical method for venadaparib quantification in rat and dog plasma with a lower limit of quantitation of 1 ng/mL supports rigorous pharmacokinetic/toxicokinetic assessments [4].

Application
Selection Property
Validation Focus
PARP trapping–mediated cytotoxicity studies
Trapping potency and target-engagement profile
Hematological endpoint monitoring
BRCA-mutant combination benchmarking
Potency differential in HR-deficient models
Synergy quantification with DNA-damaging agents
Chronic dosing and recurrence models
Sustained intratumoral PARP inhibition
Tolerability and resistance endpoint assessment
Translational PK/PD exposure-response studies
Clinically aligned RP2D benchmark
Biomarker modulation and resistance profiling

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